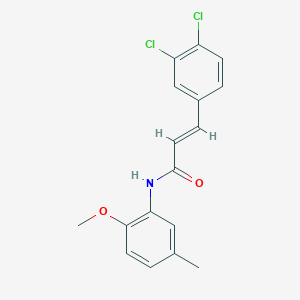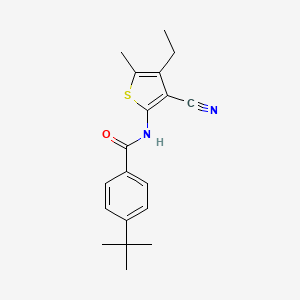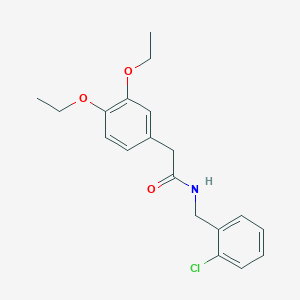![molecular formula C19H20N2O4 B5772225 5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)
5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-81723 is a synthetic compound that belongs to the imidazolidinedione class of drugs. It was first synthesized by scientists at Pfizer in the early 1990s and has since been studied extensively for its potential therapeutic applications. PD-81723 has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of PD-81723 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. PD-81723 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of certain signaling pathways that are involved in tumor growth, such as the Akt/mTOR pathway.
Biochemical and physiological effects:
PD-81723 has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. PD-81723 has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, PD-81723 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PD-81723 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. PD-81723 has also been extensively studied in vitro and in vivo, providing a wealth of data on its pharmacological effects. However, there are also some limitations to using PD-81723 in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. In addition, the exact mechanism of action of PD-81723 is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on PD-81723. One area of interest is the development of PD-81723 as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of PD-81723 as a potential treatment for various types of cancer, including breast cancer and prostate cancer. In addition, there is interest in studying the neuroprotective effects of PD-81723 and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the pharmacological effects of PD-81723 and its potential therapeutic applications.
In conclusion, PD-81723 is a synthetic compound that has been extensively studied for its potential pharmacological applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. PD-81723 has several advantages for lab experiments, including its availability and extensive data on its pharmacological effects. However, there are also some limitations to using PD-81723 in lab experiments, including its complexity and the need for specialized equipment and expertise. Future research on PD-81723 has the potential to lead to the development of new treatments for a wide range of diseases and conditions.
Synthesemethoden
The synthesis of PD-81723 involves several steps, including the reaction of 2-phenoxyphenol with ethylene oxide to form 2-(3-phenoxyphenoxy)ethyl alcohol. This alcohol is then reacted with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a base catalyst to form PD-81723. The synthesis of PD-81723 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
PD-81723 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. PD-81723 has also been found to have anti-tumor effects and has been studied as a potential treatment for various types of cancer, including breast cancer and prostate cancer. In addition, PD-81723 has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)17(22)21(18(23)20-19)11-12-24-15-9-6-10-16(13-15)25-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAVKMYHBCLMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5772150.png)



![2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5772167.png)
![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)

![3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5772197.png)

![1-[4-(benzyloxy)-2-methylphenyl]ethanone](/img/structure/B5772238.png)
![5-nitro-2,4-di-1-piperidinylbenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5772239.png)

![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5772249.png)